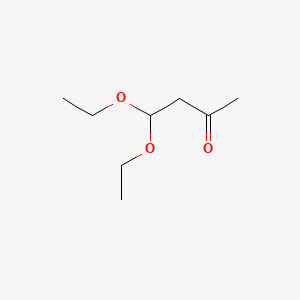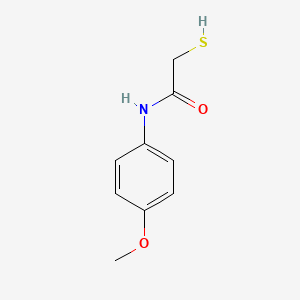
Uralyt-U
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uralyt-U is a urine alkalinizing agent primarily used in the treatment and prevention of uric acid, oxalate, phosphate, and cystine stones. It is composed of potassium sodium hydrogen citrate, which helps to stabilize the pH of urine, thereby improving the solubility of uric acid and preventing the formation of uric acid crystals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of potassium sodium hydrogen citrate involves the neutralization of citric acid with potassium hydroxide and sodium hydroxide. The reaction is typically carried out in an aqueous solution, where citric acid is dissolved in water, and then potassium hydroxide and sodium hydroxide are added gradually under constant stirring. The reaction conditions include maintaining a controlled temperature and pH to ensure complete neutralization and formation of the desired citrate salt.
Industrial Production Methods: In industrial settings, the production of potassium sodium hydrogen citrate follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure high yield and purity. The final product is often obtained in the form of granules or powder, which can be easily dissolved in water for oral administration .
Analyse Des Réactions Chimiques
Types of Reactions: Uralyt-U primarily undergoes neutralization reactions. It does not participate in oxidation, reduction, or substitution reactions under normal physiological conditions.
Common Reagents and Conditions: The primary reagents involved in the preparation of this compound are citric acid, potassium hydroxide, and sodium hydroxide. The reaction conditions include an aqueous medium, controlled temperature, and pH.
Major Products Formed: The major product formed from the neutralization reaction is potassium sodium hydrogen citrate. This compound is stable under physiological conditions and effectively alkalinizes urine .
Applications De Recherche Scientifique
Chemistry: In chemistry, Uralyt-U is used as a reagent for studying acid-base equilibria and the solubility of various salts. It is also used in the synthesis of other citrate-based compounds.
Biology: In biological research, this compound is used to study the effects of urine alkalinization on the solubility of uric acid and other urinary salts. It is also used in experiments involving the dissolution of kidney stones.
Medicine: Medically, this compound is widely used in the treatment and prevention of kidney stones. It is particularly effective in dissolving uric acid stones and preventing their recurrence. Clinical studies have shown that this compound can significantly reduce the size of existing stones and prevent the formation of new stones .
Industry: In the industrial sector, this compound is used in the formulation of various pharmaceutical products. It is also used in the production of dietary supplements aimed at preventing kidney stones .
Mécanisme D'action
Uralyt-U works by stabilizing the pH of urine within the range of 6.2 to 6.8. This pH range is optimal for the solubility of uric acid, preventing the formation of uric acid crystals and dissolving any existing crystals. The compound achieves this by providing a source of citrate ions, which act as a buffer to neutralize excess acidity in the urine. This mechanism helps to maintain a stable and less acidic urinary environment, reducing the risk of stone formation .
Comparaison Avec Des Composés Similaires
- Potassium citrate
- Sodium bicarbonate
- Sodium citrate
Comparison: Uralyt-U is unique in its composition, combining potassium, sodium, and hydrogen citrate. This combination provides a balanced source of alkali, making it more effective in stabilizing urine pH compared to single-component compounds like potassium citrate or sodium bicarbonate. Additionally, this compound has been shown to have a higher success rate in dissolving uric acid stones and preventing their recurrence .
Propriétés
Numéro CAS |
55049-48-4 |
|---|---|
Formule moléculaire |
C30H30K6Na6O36 |
Poids moléculaire |
1339.1 g/mol |
Nom IUPAC |
hexapotassium;hexasodium;3-carboxy-3-hydroxypentanedioate;2-hydroxypropane-1,2,3-tricarboxylate;hydrate |
InChI |
InChI=1S/5C6H8O7.6K.6Na.H2O/c5*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;;;;;;;;/h5*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;;;;;;;;;;1H2/q;;;;;12*+1;/p-12 |
Clé InChI |
COSZWAUYIUYQBS-UHFFFAOYSA-B |
SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.[Na+].[Na+].[Na+].[K+].[K+].[K+] |
SMILES canonique |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[K+].[K+].[K+].[K+].[K+].[K+] |
| 55049-48-4 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![pentadecacyclo[37.7.1.12,10.03,24.04,9.05,22.06,19.07,16.08,13.025,46.027,44.030,43.033,42.036,41.040,45]octatetraconta-1(46),2,4(9),5(22),6(19),7(16),8(13),10(48),11,14,17,20,23,25,27(44),28,30(43),31,33(42),34,36(41),37,39(47),40(45)-tetracosaene](/img/structure/B1614915.png)



![2-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1614919.png)


